molecular formula C7H4BrFN2 B1591496 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine CAS No. 446284-38-4

7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1591496
CAS No.: 446284-38-4
M. Wt: 215.02 g/mol
InChI Key: SDXWLGHHUDAXOP-UHFFFAOYSA-N
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Description

Contextualization of the Pyrrolo[2,3-c]pyridine Core Structure

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a bicyclic aromatic heterocycle composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. This fusion results in a unique electronic landscape, where the electron-rich pyrrole moiety is merged with the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition by biological targets. nih.gov The specific arrangement of atoms in the pyrrolo[2,3-c]pyridine isomer distinguishes it from other azaindole isomers, influencing its chemical reactivity and biological activity.

The introduction of halogen substituents, such as bromine and fluorine, onto this core structure, as seen in 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, significantly modifies its properties. The bromine atom at the 7-position provides a reactive site for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. nih.gov The fluorine atom at the 4-position can enhance metabolic stability and modulate the acidity of the pyrrole N-H, which can be critical for its interaction with target proteins. mdpi.com

Significance of the Pyrrolopyridine Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility has led to its widespread use in the development of a variety of therapeutic agents. One of the most significant applications of the pyrrolopyridine scaffold is in the design of protein kinase inhibitors. ed.ac.uk

Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. ed.ac.uk The structural similarity of the pyrrolopyridine core to adenine, a key component of adenosine (B11128) triphosphate (ATP), allows derivatives to act as competitive inhibitors at the ATP-binding site of kinases. nih.gov This has been a highly successful strategy in modern drug discovery, leading to the development of numerous approved kinase inhibitor drugs. nih.gov The ability to readily modify the pyrrolopyridine scaffold at various positions allows for the optimization of potency, selectivity, and pharmacokinetic properties of these inhibitors. mdpi.com

Scope and Research Trajectory for this compound Studies

The compound this compound is primarily of interest as a key intermediate in the synthesis of more complex, biologically active molecules. Its research trajectory is therefore closely tied to its utility as a versatile building block in drug discovery programs.

The presence of two distinct halogen atoms at specific positions on the pyrrolopyridine core offers opportunities for selective and sequential chemical modifications. The bromine atom at the 7-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira reactions. nih.gov These reactions enable the facile introduction of aryl, heteroaryl, amino, and alkynyl groups, which are common structural motifs in kinase inhibitors and other bioactive compounds.

Future research involving this compound is expected to focus on its application in the synthesis of novel and selective inhibitors of various protein kinases implicated in disease. The development of efficient and scalable synthetic routes to this key intermediate will also be an important area of investigation. Furthermore, the exploration of this building block in the creation of compound libraries for high-throughput screening will likely lead to the discovery of new lead compounds for a range of therapeutic targets beyond kinases.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.03 g/mol
Appearance Solid
CAS Number Data not widely available in public, non-commercial databases.

Note: Experimental data for this specific compound is not extensively available in public literature; properties are based on its chemical structure.

Table 2: Synthetic Utility of Functional Groups in this compound

Functional GroupPositionCommon ReactionsPurpose in Synthesis
Bromo 7Suzuki Coupling, Buchwald-Hartwig Amination, Stille Coupling, Sonogashira CouplingIntroduction of diverse substituents (aryl, heteroaryl, amino, alkynyl groups) for structure-activity relationship studies.
Fluoro 4Nucleophilic Aromatic SubstitutionCan be displaced by strong nucleophiles; influences electronic properties and metabolic stability.
Pyrrole N-H 1Alkylation, Arylation, ProtectionModification of the pyrrole nitrogen can be used to modulate properties or to install protecting groups for subsequent reactions.

An examination of the synthetic methodologies for the pivotal heterocyclic compound this compound and its analogs reveals a variety of sophisticated chemical strategies. These approaches focus on the initial construction of the core pyrrolo[2,3-c]pyridine nucleus, also known as 6-azaindole, followed by the precise, regioselective introduction of halogen substituents onto this scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWLGHHUDAXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580927
Record name 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-38-4
Record name 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Biological Activity of 7 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Identification and Validation of Molecular Targets

Enzyme and Receptor Binding Studies

Derivatives of the pyrrolopyridine scaffold have been extensively studied for their interactions with various enzymes and receptors, which are crucial for their therapeutic effects. The binding modes and affinities are largely dictated by the substituents on the pyrrolopyridine nucleus. nih.gov

Molecular docking and simulation studies have been instrumental in elucidating these interactions at a molecular level. For instance, studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) revealed that the primary binding interactions occur in the hinge region of the enzyme. nih.gov While these hinge interactions are vital for the inhibitory capacity, the differences in potency among various derivatives are attributed to interactions with other regions, such as specific beta sheets and charged residues surrounding the inhibitor. nih.gov

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent binding. nih.gov Molecular docking has helped in understanding how these molecules fit into the ATP-binding pocket of FGFRs. Similarly, 7H-pyrrolo[2,3-d]pyrimidine derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors have demonstrated high affinity and selectivity. nih.gov The design of these inhibitors often leverages detailed knowledge of the kinase's active site to optimize binding interactions. nih.gov

Beyond kinases, pyrrolopyridine derivatives have been developed as antagonists for other receptor types. Dihydropyrrole[2,3-d]pyridine derivatives have been identified as potent and selective corticotropin-releasing factor-1 (CRF-1) receptor antagonists. In silico docking studies for these compounds helped in formulating a hypothesis about the nature of the receptor's binding pocket. nih.gov Furthermore, certain (1H-Pyrrolo[2,3-b]pyridine) 7-azaindole (B17877) analogs have been evaluated as cholinesterase inhibitors, binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Investigation of Other Biological Pathways

The biological activities of pyrrolopyridine derivatives extend beyond single enzyme or receptor targets, often influencing complex cellular signaling pathways.

One significant area of investigation is their role in cancer-related pathways. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), an intracellular tyrosine kinase involved in tumor development. nih.gov Inhibition of FAK can disrupt signaling pathways essential for cell proliferation, survival, and migration. nih.gov Compound 18h , a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine, was found to suppress the migration of U-87MG, A-549, and MDA-MB-231 cancer cells, highlighting its impact on migration-related pathways. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives that inhibit FGFR also affect downstream pathways like RAS–MEK–ERK and PI3K–Akt, which are critical for cell proliferation and migration. nih.gov

The immune response is another area where these compounds have shown activity. A 7H-pyrrolo[2,3-d]pyrimidine derivative was identified as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). researchgate.net STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which regulates the Th2 cell immune response. researchgate.net By inhibiting STAT6, these compounds can modulate immune responses, making them potential therapeutic agents for allergic conditions like asthma. researchgate.net

Furthermore, some pyrrolopyridine derivatives have been investigated for their effects on metabolic pathways. Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, indicating their potential in managing diabetes. nih.gov

In Vitro Pharmacological Evaluation and Cellular Characterization

Cell-Based Assays for Antiproliferative and Apoptotic Activities

Derivatives of pyrrolopyridine have demonstrated significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. These activities are typically evaluated using cell-based assays like the MTT assay to measure cytotoxicity.

For example, a series of new 1H-pyrrolo[3,2-c]pyridine derivatives displayed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. tandfonline.com One of the most active compounds, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM across these cell lines. tandfonline.com Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties showed strong cytotoxic activity. nih.gov Compound 10a was particularly potent against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM, while compound 10b was effective against MCF-7 cells (IC50 = 1.66 µM) and compound 9e against A549 lung cancer cells (IC50 = 4.55 µM). nih.gov

The mechanism underlying the cytotoxic effects is often the induction of apoptosis, or programmed cell death. This is commonly assessed using Annexin V binding assays, which detect early apoptotic cells. Treatment of cancer cells with active pyrrolopyridine derivatives leads to a significant increase in the percentage of apoptotic cells. nih.govmdpi.com For instance, spiro-pyrrolopyridazine derivative SPP10 was shown to potently induce apoptosis in MCF-7, H69AR (lung), and PC-3 cancer cells. metu.edu.tr The apoptotic induction by these compounds is often dose-dependent. tandfonline.com

Further investigation into the apoptotic mechanism using Western blot analysis has shown that these compounds can modulate the expression of key apoptotic proteins. Treatment with active derivatives often leads to an increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. metu.edu.trnih.gov For example, compound 5k , a halogenated pyrrolo[2,3-d]pyrimidine derivative, was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov It also increased levels of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

Enzyme Inhibition Assays and Determination of Inhibitory Concentration Values (IC50)

Enzyme inhibition assays are crucial for quantifying the potency of pyrrolopyridine derivatives against their molecular targets. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit the enzyme's activity by 50%.

A wide range of pyrrolopyridine derivatives have been evaluated against various kinases. For instance, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized as reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Compound 28a from this series exhibited an IC50 value of 3.0 nM against the BTK enzyme. nih.gov In another study, 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Compound 4h showed excellent potency with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

The table below summarizes the IC50 values for several pyrrolopyridine derivatives against various enzymes and cancer cell lines, demonstrating their potential as potent inhibitors.

CompoundScaffoldTarget/Cell LineIC50 ValueReference
5kPyrrolo[2,3-d]pyrimidineEGFR40 nM nih.gov
5kPyrrolo[2,3-d]pyrimidineHer2204 nM nih.gov
5kPyrrolo[2,3-d]pyrimidineVEGFR2128 nM nih.gov
5kPyrrolo[2,3-d]pyrimidineCDK241 nM nih.gov
10t1H-pyrrolo[3,2-c]pyridineHeLa0.12 µM tandfonline.com
10t1H-pyrrolo[3,2-c]pyridineSGC-79010.15 µM tandfonline.com
10t1H-pyrrolo[3,2-c]pyridineMCF-70.21 µM tandfonline.com
10aPyrrolo[2,3-d]pyrimidinePC30.19 µM nih.gov
10bPyrrolo[2,3-d]pyrimidineMCF-71.66 µM nih.gov
18h7H-pyrrolo[2,3-d]pyrimidineFAK19.1 nM nih.gov
4h1H-pyrrolo[2,3-b]pyridineFGFR17 nM nih.gov
4h1H-pyrrolo[2,3-b]pyridineFGFR29 nM nih.gov
4h1H-pyrrolo[2,3-b]pyridineFGFR325 nM nih.gov
28a7H-pyrrolo[2,3-d]pyrimidineBTK3.0 nM nih.gov
2fIsoxazolidine (B1194047)EGFR0.298 µM mdpi.com
2gIsoxazolidineEGFR0.484 µM mdpi.com

Cell Cycle Analysis in Response to Pyrrolopyridine Treatment

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. The effect of pyrrolopyridine derivatives on the cell cycle is commonly investigated using flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide.

Studies have shown that these compounds can induce cell cycle arrest at various stages, depending on the compound's structure and the cancer cell line. For example, compound 5k , a pyrrolo[2,3-d]pyrimidine derivative, caused an increase in the G1 phase cell population and a decrease in the S and G2/M phases in HepG2 cells, indicating a G1 phase arrest. nih.gov In contrast, compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, induced a dose-dependent cell cycle arrest at the G2/M phase in HeLa cells. tandfonline.com

Another pyrrolo[2,3-d]pyrimidine derivative, compound 18h , was found to cause G0/G1 phase arrest in MDA-MB-231 breast cancer cells. nih.gov The analysis of isoxazolidine derivatives 2f and 2g revealed different effects: compound 2f arrested the cell cycle in the S phase in MCF-7 cells, while compound 2g induced a G0/G1 phase arrest in the same cell line. mdpi.com These findings demonstrate that even subtle structural modifications can alter the specific phase of cell cycle arrest. mdpi.com

The table below summarizes the effects of different pyrrolopyridine derivatives on the cell cycle in various cancer cell lines.

CompoundScaffoldCell LineEffect on Cell CycleReference
5kPyrrolo[2,3-d]pyrimidineHepG2Arrest at G1 phase nih.gov
10t1H-pyrrolo[3,2-c]pyridineHeLaArrest at G2/M phase tandfonline.com
18h7H-pyrrolo[2,3-d]pyrimidineMDA-MB-231Arrest at G0/G1 phase nih.gov
2fIsoxazolidineMCF-7Arrest at S phase mdpi.com
2gIsoxazolidineMCF-7Arrest at G0/G1 phase mdpi.com
9e, 10a, 10bPyrrolo[2,3-d]pyrimidineA549, PC3, MCF-7Arrest at different stages nih.gov

Cellular Permeability and Efflux Studies

The effectiveness of a drug is not only determined by its potency but also by its ability to reach its target within the body. Cellular permeability and susceptibility to efflux pumps are critical pharmacokinetic properties. While specific studies on "7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine" are not detailed in the provided results, research on related structures offers some insights.

In the development of dihydropyrrole tandfonline.compyridine (B92270) derivatives as CRF-1 receptor antagonists, a key goal was to improve physicochemical properties, including reducing lipophilicity (ClogP). nih.gov This is often done to enhance permeability and oral bioavailability. The research successfully identified potent compounds with reduced ClogP, demonstrating that high in vitro affinity could be maintained while improving drug-like properties. nih.gov

Pharmacokinetic studies of a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative in mice revealed low plasma exposure and high clearance. mdpi.com This suggests that while the compound may be active, its metabolic stability and permeability could be areas for further optimization. mdpi.com

Lead Identification and Optimization in the Pyrrolo[2,3-c]pyridine Series

The discovery and development of new therapeutic agents based on the 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a dynamic area of medicinal chemistry. This core structure is recognized as a privileged fragment, particularly in the development of kinase inhibitors, due to its ability to mimic the purine (B94841) ring of ATP and form key hydrogen bond interactions with the hinge region of kinase enzymes. nih.govjst.go.jp The process of identifying and refining lead compounds from this series involves a multi-faceted approach, combining high-throughput screening, rational design principles, and sophisticated structure-based methods.

High-Throughput Screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid and automated testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com This process is designed to identify "hits" or "leads"—compounds that demonstrate a desired effect on the target—which then become the starting point for further optimization. bmglabtech.com While HTS itself does not typically identify a final drug candidate, it efficiently filters vast chemical collections to find promising starting points. bmglabtech.comnih.gov

In the context of pyrrolopyridine derivatives, HTS has been instrumental in identifying initial lead compounds. For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related nitrogen-containing heterocyclic system, was identified as a potent inhibitor of Jak2 through a high-throughput screening campaign. scilit.comepa.gov This initial discovery paved the way for subsequent optimization efforts. The evolution of HTS has seen the integration of advanced technologies like automated robotics, sensitive detectors, and sophisticated data analysis, allowing for the screening of hundreds of thousands of compounds per day. ncsu.eduub.edu This capability is crucial for exploring the vast chemical space and identifying novel scaffolds like the pyrrolopyridines for various therapeutic targets. ncsu.edu

Once initial leads are identified, rational design principles are employed to systematically modify the chemical structure to enhance biological potency and other desirable properties. A key strategy involves bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties. The azaindole scaffold itself is a bioisostere of both indole (B1671886) and purine systems. pharmablock.com The addition of a nitrogen atom to the indole ring can modulate potency, physicochemical properties, and create new intellectual property opportunities. pharmablock.com

Structure-activity relationship (SAR) studies are fundamental to this process. These studies involve synthesizing a series of analogs with specific modifications and evaluating their biological activity. For example, in a series of 7-azaindole derivatives, it was found that substitutions at the 1, 3, and 5 positions of the ring are particularly important for anticancer activity. nih.gov The introduction of alkyl, aryl carboxamide, and various heterocyclic rings have proven to be successful substitution strategies. nih.gov For instance, replacing a phenyl group at the 3-position of a 7-azaindole core with a pyridine group led to a significant increase in potency for certain derivatives. nih.gov Similarly, the introduction of a methyl group can be used to improve metabolic stability. nih.gov

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, often a protein, to guide the design of more effective and selective ligands. nih.govmdpi.com This approach is particularly powerful for designing kinase inhibitors, where the 7-azaindole scaffold has been shown to be an excellent "hinge-binding motif." jst.go.jpjst.go.jp The pyridine nitrogen atom and the pyrrole (B145914) NH group of the 7-azaindole ring can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. jst.go.jpnih.gov

A prime example of successful SBDD is the development of Vemurafenib, a B-RAF kinase inhibitor used in the treatment of melanoma, which was developed from a simple 7-azaindole fragment. jst.go.jpjst.go.jp By analyzing the co-crystal structures of ligands bound to their target kinases, medicinal chemists can identify opportunities for optimization. For example, analysis of the binding mode of certain inhibitors revealed that the N1-H of the 7-azaindole moiety is crucial for binding affinity, as its replacement with a methyl group resulted in a significant loss of potency. acs.org SBDD has also been used to identify novel 7-azaindole derivatives as selective inhibitors for targets like TrkA and FGFR4. nih.govacs.org

Achieving selectivity for the desired biological target over other related proteins is a major challenge in drug development. For kinase inhibitors, non-selectivity can lead to off-target effects. While the pyrrolopyridine scaffold provides a good starting point for kinase binding, selectivity is often conferred by the various substituents attached to the nucleus. nih.gov

One strategy to enhance selectivity involves targeting specific pockets or residues within the ATP-binding site. For example, in the development of JAK1-selective inhibitors, analysis of the binding modes across different JAK isoforms allowed for the design of a scaffold that favored binding to JAK1. acs.org Similarly, a scaffold hopping approach, guided by SBDD, led to the discovery of novel pyrrolopyrazines as selective JAK3 inhibitors. nih.gov

Improving metabolic stability is another critical aspect of drug optimization. The introduction of certain chemical groups can protect the molecule from rapid metabolism in the body, thereby increasing its duration of action. For instance, the inclusion of halogen atoms or a methyl group can enhance metabolic stability. nih.govmdpi.com In silico tools are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to prioritize which molecules to synthesize and test. researchgate.netimist.ma For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their metabolic stability under oxidative conditions, leading to the identification of a lead compound with favorable ADME properties. mdpi.com

Therapeutic Area Applications of Pyrrolo[2,3-c]pyridine Derivatives

The versatile 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives have been extensively investigated for a wide range of therapeutic applications, with a significant focus on oncology. nih.govnih.gov Their ability to act as kinase inhibitors has made them particularly attractive for targeting the dysregulated signaling pathways that are characteristic of many cancers. jst.go.jp

Derivatives of the pyrrolo[2,3-c]pyridine (7-azaindole) scaffold are a prominent class of compounds in anticancer research due to their role as kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cellular processes like proliferation, survival, and differentiation, and their deregulation is a hallmark of cancer. jst.go.jp The 7-azaindole core mimics the purine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity. nih.govjst.go.jp

Numerous pyrrolopyridine derivatives have been investigated as inhibitors of various kinases implicated in cancer, including:

B-RAF: Vemurafenib, a 7-azaindole derivative, is an approved inhibitor of B-RAF kinase for the treatment of melanoma. jst.go.jpjst.go.jp

Janus Kinases (JAKs): The pyrrolopyridine scaffold has been used to develop selective inhibitors of JAK1 and JAK2, which are involved in inflammatory diseases and myeloproliferative neoplasms. scilit.comacs.orgasianpubs.orgnih.gov

Phosphoinositide 3-kinases (PI3Ks): Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, which target a key signaling pathway in cancer cell survival and proliferation. nih.gov

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle and is overexpressed in many cancers. nih.govst-andrews.ac.uknih.gov The pyrrolopyridine scaffold has been explored for the development of PLK1 inhibitors. nih.govmdpi.com

Fibroblast Growth Factor Receptor 4 (FGFR4): Selective covalent inhibitors of FGFR4 based on the 7-azaindole scaffold have been developed for the potential treatment of hepatocellular carcinoma. acs.org

Focal Adhesion Kinase (FAK): 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of FAK, leading to promising antiproliferative activity in several cancer cell lines. nih.gov

Research has also focused on developing multi-kinase inhibitors from this scaffold, which can target several cancer-related pathways simultaneously. nih.govresearchgate.net For example, a series of pyrrolo[2,3-d]pyrimidine derivatives showed inhibitory activity against EGFR, Her2, VEGFR-2, and CDK2. researchgate.net

Below are tables summarizing the anticancer activity of selected pyrrolo[2,3-c]pyridine and related derivatives from various research studies.

Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Data from a study on colchicine-binding site inhibitors. nih.gov

CompoundHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10c 0.280.350.41
10f 0.250.310.38
10k 0.180.240.29
10t 0.120.150.21
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Antitumor Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines Data from a study evaluating cytotoxic activity on various cancer cell lines. mdpi.com

CompoundHT-29 IC₅₀ (μM)
8d 5.23
8f 4.55
Doxorubicin (Control) 0.11
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 3: Cellular Activity of Pyrrolo-pyrimidine Derivatives Against Various Cancer Cell Lines Data from a study targeting Janus kinases (JAK1, JAK2) and Cyclin-dependent kinase 4 (CDK4). asianpubs.org

CompoundMCF-7 IC₅₀ (μM)SET-2 IC₅₀ (μM)HCT-116 IC₅₀ (μM)
7f 2.843.125.21
7k 2.152.983.45
7l 4.565.873.98
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Investigations (e.g., Antimycobacterial Activity)

The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. The pyrrolopyridine scaffold has been explored as a potential pharmacophore in this area.

A review of pyrrolo[3,4-c]pyridine derivatives indicates their potential for antimycobacterial, antibacterial, and antifungal activities. nih.govmdpi.com For instance, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have demonstrated moderate activity against Staphylococcus aureus, with one compound also showing efficacy against Candida albicans. mdpi.com

Studies on 7-azaindole derivatives have also revealed promising antimicrobial properties. A series of synthesized 7-azaindoles were tested against various bacteria and yeasts, showing notable activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL. nih.gov Furthermore, some 7-azaindole derivatives have been reported to exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.net

In the context of antimycobacterial research, derivatives of the pyrrole heterocycle have shown potent activity. For example, a pyrrole-2-carboxylate derivative demonstrated a MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Another study on a bromo-chloro-substituted 1H-pyrrole derivative reported a MIC of 0.03 μg/mL against the same strain and an IC50 of < 5 nM for DNA gyrase inhibition. nih.gov However, it is noteworthy that a study on amphiphilic indole derivatives found that a 7-azaindole analog had negligible antimycobacterial activity, suggesting that the nature and position of substituents are critical for activity. nus.edu.sg

Antimicrobial Activity of Selected Pyrrolopyridine and Pyrrole Derivatives

Compound ClassMicroorganismActivity (MIC/IC50)Reference
7-Azaindole derivativeCryptococcus neoformans3.9 μg/mL (MIC) nih.gov
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7 µg/mL (MIC) nih.gov
Bromo-chloro-substituted 1H-pyrrole derivativeMycobacterium tuberculosis H37Rv0.03 μg/mL (MIC) nih.gov
Bromo-chloro-substituted 1H-pyrrole derivativeDNA gyrase< 5 nM (IC50) nih.gov

Antiviral Studies (e.g., Anti-HIV Activity)

The pyrrolopyridine scaffold is a key feature in several compounds investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

A library of 7-azaindole derivatives was evaluated for anti-HIV-1 activity, leading to the discovery of ten compounds with submicromolar potency and a therapeutic index greater than 100. nih.gov Three of these were identified as non-nucleoside reverse transcriptase (RT) inhibitors. The lead compound from this study demonstrated an IC50 of 0.73 μM against RT and retained some activity against clinically relevant mutant strains. nih.gov

Further research into 7-azaindole derivatives has identified potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. acs.org A series of 3,6-diaryl 7-azaindoles showed significant inhibition of the strand transfer activity of HIV-1 integrase, with some derivatives exhibiting inhibition percentages in the low 70s at a 10 μM concentration. acs.org Structure-activity relationship (SAR) studies indicated that substitutions at the C3 and C6 positions of the 7-azaindole core are important for this inhibitory activity. acs.org

Derivatives of the isomeric pyrrolo[3,4-c]pyridine have also shown promise as anti-HIV agents. One study reported a derivative, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, with significant anti-HIV-1 activity, displaying an EC50 of 1.65 µM. mdpi.com

Anti-HIV Activity of Selected Pyrrolopyridine Derivatives

Compound ClassTargetActivity (IC50/EC50)Reference
7-Azaindole derivative (Lead compound)HIV-1 Reverse Transcriptase0.73 μM (IC50) nih.gov
3,6-diaryl 7-azaindole (Compound 11d)HIV-1 Integrase (%ST inhibition)72% at 10 µM acs.org
3,6-diaryl 7-azaindole (Compound 11f)HIV-1 Integrase (%ST inhibition)71% at 10 µM acs.org
Pyrrolo[3,4-c]pyridine derivative (Compound 12j)HIV-1 Replication1.65 µM (EC50) mdpi.com

Research into Neurological and Immunological System Modulation

Derivatives of pyrrolopyridines have been investigated for their effects on the nervous and immune systems, showing potential as anti-inflammatory, analgesic, and immunomodulatory agents.

A review highlighted that a 7-azaindole derivative, URMC-099, displays neuroprotective and anti-neuroinflammatory properties in models of HIV-1 associated neurocognitive disorders through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov Additionally, certain 7-azaindole derivatives have been found to inhibit CC-chemokine receptor-2 (CCR2), which is implicated in inflammatory conditions like rheumatoid arthritis and multiple sclerosis. nih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent immunomodulators targeting Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways involved in immune responses. nih.govjst.go.jp One such derivative, compound 31, exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation and prolonged graft survival in a rat cardiac transplant model. nih.gov

Furthermore, research into pyrrolo[3,2-c]pyridine derivatives has led to the discovery of potent FMS kinase inhibitors. tandfonline.com FMS kinase is involved in the proliferation of macrophages and is over-expressed in inflammatory disorders like rheumatoid arthritis. One derivative, compound 1r, showed an IC50 of 30 nM against FMS kinase and demonstrated an anti-inflammatory effect in bone marrow-derived macrophages, making it a candidate for anti-arthritic drug development. tandfonline.com

In the realm of neurological effects, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their analgesic and sedative activities. nih.gov In a "writhing" test for analgesic properties, all tested imides were more active than aspirin, with two compounds showing activity comparable to morphine. nih.gov These compounds also significantly inhibited locomotor activity in mice, with two derivatives prolonging thiopental-induced sleep, indicating a sedative effect. nih.gov

Neurological and Immunological Activity of Selected Pyrrolopyridine Derivatives

Compound ClassTarget/ModelActivity (IC50/Effect)Reference
1H-pyrrolo[2,3-b]pyridine derivative (Compound 31)JAK3Potent immunomodulating effect nih.gov
Pyrrolo[3,2-c]pyridine derivative (Compound 1r)FMS Kinase30 nM (IC50) tandfonline.com
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative"Writhing" test (analgesia)More active than aspirin nih.gov
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivativeLocomotor activity (sedation)Significant inhibition nih.gov

Antidiabetic Activity Research

The potential of pyrrolopyridine derivatives in the management of diabetes has also been an area of interest for researchers.

A review on the biological activity of pyrrolo[3,4-c]pyridine derivatives notes their potential as antidiabetic agents. mdpi.com Specifically, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been described to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells without altering circulating insulin (B600854) concentrations. mdpi.com

Research on indole derivatives, the parent scaffold of azaindoles, has also shown promise. Certain indole-3-butyric acid derivatives have demonstrated potent hypoglycemic activity. sci-hub.se Additionally, some 7-azaindole derivatives have been evaluated for their α-glucosidase inhibitory potential, an enzyme involved in carbohydrate digestion. researchgate.net One study on 7-azaindole based carbohydrazides and 1,3,4-oxadiazoles also explored their α-glucosidase inhibition properties. dntb.gov.ua These findings suggest that the broader class of azaindole compounds warrants further investigation for the development of novel antidiabetic therapies.

Computational and Theoretical Studies of 7 Bromo 4 Fluoro 1h Pyrrolo 2,3 C Pyridine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is fundamental for predicting how a ligand, such as 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Studies on analogous pyrrolopyridine and pyrrolo[2,3-d]pyrimidine derivatives have successfully used molecular docking to predict their binding modes within the active sites of various protein kinases and other enzymes. researchgate.netijper.orgnih.gov For this compound, a typical docking study would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant protein target.

The simulation would predict the most stable binding poses and calculate a docking score, which serves as an estimate of the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. Research on related compounds has shown that the pyrrolopyridine scaffold can effectively target the ATP-binding site of kinases. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase A -8.5 LYS72, GLU91, VAL57
p38 MAPK -9.2 MET109, LYS53, ASP168
EGFR Kinase -7.9 THR790, MET793, LEU844

Note: This table is for illustrative purposes only and is based on typical results for this class of compounds, as specific data for this compound is not available.

Analysis of Key Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The specific interactions between the ligand and the protein's active site are crucial for its inhibitory activity. For this compound, computational analysis would focus on:

Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings, as well as the N-H group of the pyrrole, are potential hydrogen bond donors and acceptors. These can form critical hydrogen bonds with amino acid residues in the hinge region of kinase active sites, a common binding pattern for this class of inhibitors. researchgate.net

Hydrophobic Interactions: The aromatic rings of the pyrrolopyridine core can form hydrophobic and π-π stacking interactions with nonpolar residues like valine, leucine, and isoleucine in the binding pocket. researchgate.net

Halogen Bonding: The bromine atom at the 7-position and the fluorine atom at the 4-position can participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity for the target protein. Studies on similar halogenated compounds confirm that such atoms can significantly influence interactions with surrounding residues. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the conformational changes of the ligand over time in a simulated biological environment.

Assessment of Ligand Conformation in Biological Environments

While docking provides a static snapshot, MD simulations track the atomic movements of the ligand and protein over a period, typically nanoseconds to microseconds. For this compound, an MD simulation would assess whether the binding pose predicted by docking is stable. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand's atoms from its initial docked position. A low and stable RMSD value over the simulation time suggests a stable binding conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For the pyrrolopyridine class of compounds, QSAR studies have been developed to predict the biological activities of new derivatives. mdpi.comnih.gov A QSAR model for this compound would require a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values).

The process involves:

Calculating Molecular Descriptors: For each compound in the series, various physicochemical, electronic, and topological descriptors are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model is rigorously validated to ensure its predictive power.

A validated QSAR model could then be used to predict the activity of this compound and guide the design of new, more potent analogs by suggesting modifications that are likely to improve activity.

Development of Predictive Models for Biological Potency

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery. For derivatives of the pyrrolo[2,3-c]pyridine scaffold, such as this compound, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental. While specific QSAR models for this exact compound are not extensively published, studies on analogous pyrrolopyrimidine derivatives offer significant insights.

For instance, 2D and 3D-QSAR studies on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors have yielded models with high correlation coefficients (R²) and predictive power (Q²). eurekaselect.comresearchgate.net These models highlight the importance of specific structural features for biological activity. A novel series of derivatives designed based on these QSAR investigations showed promising results in molecular docking studies. eurekaselect.com

A typical approach involves generating a dataset of related compounds with known biological activities and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. The best models for pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a strong correlation between the structural descriptors and the observed biological activity. eurekaselect.comresearchgate.net

Interactive Table: Representative QSAR Model Statistics for Pyrrolo[2,3-d]pyrimidine Derivatives

Model Type Key Descriptors
2D-QSAR 0.9247 0.924 Topological, electronic

This data is based on studies of pyrrolo[2,3-d]pyrimidine derivatives and is presented here as a proxy for the potential of similar models for this compound.

Identification of Physicochemical Descriptors Correlating with Activity

The biological potency of a molecule like this compound is intrinsically linked to its physicochemical properties. Computational studies on related heterocyclic systems have identified several key descriptors that correlate with biological activity. These include electronic parameters, steric factors, and hydrophobicity.

Molecular docking studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors have revealed the importance of hydrogen bond interactions with specific residues in the target protein. nih.gov The binding conformations and energies derived from these studies are critical descriptors for predicting potency. nih.gov Furthermore, molecular dynamics simulations provide insights into the stability of the ligand-protein complex, another crucial factor for activity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Elucidation of Electronic Properties of the Pyrrolo[2,3-c]pyridine Scaffold

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of heterocyclic compounds. While specific DFT data for this compound is scarce, studies on the closely related 4-chloro-1H-pyrrolo[2,3-b]pyridine provide valuable insights. rsc.org

Experimental charge density analysis and DFT calculations on this analog have established the covalent nature of the N–C and C–C bonds within the pyrrolopyridine skeleton. rsc.org These bonds are characterized by significant electron densities and highly negative Laplacian values, indicating a large concentration of electrons. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic transitions. For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO energy gap of 3.59 eV was calculated, suggesting high kinetic stability. rsc.org The introduction of bromo and fluoro substituents in the 7- and 4-positions of the pyrrolo[2,3-c]pyridine scaffold is expected to modulate these frontier orbital energies, thereby influencing the molecule's reactivity and spectroscopic properties.

Interactive Table: Calculated Topological and Electronic Properties for 4-chloro-1H-pyrrolo[2,3-b]pyridine

Property Value
Electron Density at C-C BCPs (e Å⁻³) 2.07(2)–2.32(2)
Electron Density at N-C BCPs (e Å⁻³) 2.37(3)–2.74(3)
Laplacian at BCPs (e Å⁻⁵) -11.37(4) to -19.20(10)

BCP stands for Bond Critical Point. This data is for 4-chloro-1H-pyrrolo[2,3-b]pyridine and serves as a reference for the parent scaffold. rsc.org

Reactivity Predictions and Mechanistic Insights

Computational methods can predict the reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MESP) map is a valuable tool in this regard. For halogenated pyridine derivatives, studies have shown that the presence of electron-donating or -withdrawing substituents significantly impacts the electrostatic properties and reactivity. rsc.org

In this compound, the electronegative fluorine and bromine atoms will create regions of positive electrostatic potential (σ-holes) on the halogen atoms themselves, making them potential halogen bond donors. nih.gov The nitrogen atoms in the pyridine and pyrrole rings, with their lone pairs of electrons, will be regions of negative electrostatic potential and thus likely sites for electrophilic attack or hydrogen bond acceptance.

DFT calculations can also elucidate reaction mechanisms. For instance, in the synthesis of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT was used to study the reaction mechanism and support the proposed synthetic pathway. ias.ac.in Similar computational approaches could be employed to understand the synthesis and potential reactions of this compound, providing valuable mechanistic insights for synthetic chemists.

Patent Landscape and Research Development Implications

Overview of Patent Filings Involving Pyrrolo[2,3-c]pyridine Derivatives and their Applications

The patent literature reveals a wide array of applications for pyrrolo[2,3-c]pyridine derivatives, spanning numerous therapeutic areas. These patents, filed by various pharmaceutical companies and research institutions, protect novel compounds and their use in treating a range of diseases.

A significant area of application is in the development of kinase inhibitors . Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, most notably cancer. Patents have been granted for pyrrolo[2,3-c]pyridine derivatives that target specific kinases. For instance, patent WO2015164480A1 describes 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene transcription and are considered important targets in oncology. google.com Similarly, though focusing on the isomeric pyrrolo[2,3-b]pyridine core, patent WO2006063167A1 discloses compounds as inhibitors of SGK-1 kinase, which is involved in cardiovascular and renal diseases. google.com The synthetic routes described in such patents often involve halogenated pyrrolopyridine intermediates, which are subsequently elaborated through cross-coupling reactions to build the final complex molecules.

Another prominent application is in the treatment of gastrointestinal disorders. The Korean patent KR100958829B1, for example, covers pyrrolo[2,3-c]pyridine derivatives as reversible proton pump inhibitors, offering a potential new approach to managing acid-related conditions.

The following interactive table provides a snapshot of representative patents involving pyrrolo[2,3-c]pyridine derivatives, showcasing the diversity of their applications.

Patent NumberAssigneeTherapeutic ApplicationCore Scaffold Mentioned
WO2015164480A1Incyte CorporationInhibitors of BET proteins for cancer treatment1H-Pyrrolo[2,3-c]pyridin-7(6H)-ones
KR100958829B1Yuhan CorporationProton pump inhibitorsPyrrolo[2,3-c]pyridine derivatives
US7348323B2-Treatment of obesity and hyperlipidemiaPyrrolo[2,3-c]pyridine derivatives
CA2631694A1Hoffmann-La RocheModulators of H3 receptorsPyrrolo[2,3-c]pyridine derivatives

Emerging Trends in Pyrrolo[2,3-c]pyridine Research and Development

The academic and industrial research on pyrrolo[2,3-c]pyridines and their isomers is vibrant and continues to uncover new therapeutic possibilities. A significant trend is the continued exploration of this scaffold for the development of novel kinase inhibitors. Research has demonstrated the potential of these compounds to target a variety of kinases involved in cancer and inflammatory diseases. For example, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase, which is implicated in cancer and rheumatoid arthritis.

Furthermore, recent studies have highlighted the utility of pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, demonstrating potent anticancer activities by disrupting microtubule dynamics. bldpharm.com This indicates a diversification of the biological targets for this class of compounds beyond kinases.

The synthesis of these complex molecules often relies on the availability of versatile building blocks like 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine. The bromine and fluorine atoms on the pyridine (B92270) ring offer multiple reaction sites for synthetic chemists to introduce various functional groups through established chemical reactions like Suzuki and Buchwald-Hartwig couplings. This modularity allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Q & A

Basic: How can synthetic routes for 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine be optimized for higher yields?

Answer:
Synthetic optimization typically involves stepwise halogenation and functional group protection. For bromo-fluoro derivatives, a regioselective bromination using N-bromosuccinimide (NBS) followed by fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF under microwave irradiation) is common. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions like over-halogenation. For example, Vilsmeier-Haack formylation (used in structurally similar compounds) can introduce aldehyde groups without disrupting halogen substituents .

Key Data:

StepReagents/ConditionsYield Range
BrominationNBS, DMF, 0°C → RT60–75%
FluorinationKF, DMSO, 120°C, 6h40–55%

Advanced: What challenges arise in regioselective functionalization of this compound?

Answer:
Regioselectivity is influenced by electronic and steric factors. The bromine atom at position 7 (electron-withdrawing) deactivates the ring, directing electrophiles to the 5-position. However, competing pathways occur if fluorine at position 4 (less deactivating) creates partial activation. Computational studies (DFT) predict electrophilic attack at C5 > C3 > C2. Experimental validation via Suzuki-Miyaura coupling shows preferential C5 functionalization with aryl boronic esters (e.g., 80% yield for C5-phenyl derivatives vs. <10% at C3) .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

  • NMR: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., deshielded protons near fluorine).
  • LCMS: High-resolution MS validates molecular weight (expected: 229.98 g/mol).
  • XRD: Resolves ambiguities in regiochemistry for crystalline derivatives .

Example NMR Data (from analogues):

Protonδ (ppm)MultiplicityAssignment
H-38.42d (J = 5.2 Hz)Adjacent to Br
H-57.89sFluorine-coupled

Advanced: How to resolve contradictions in reported biological activity data for this scaffold?

Answer: Discrepancies often stem from assay conditions (e.g., kinase inhibition IC50_{50} varies with ATP concentration) or impurities in early synthetic batches. Reproducibility requires:

Purity validation: HPLC ≥98% purity.

Dose-response curves: Test multiple concentrations (e.g., 0.1–100 µM).

Counter-screening: Rule out off-target effects using related kinases (e.g., JAK2 vs. FLT3) .

Basic: What biological targets are associated with bromo-fluoro-pyrrolopyridines?

Answer: These compounds are kinase inhibitors (e.g., JAK, EGFR) due to ATP-binding site interactions. The bromine enhances hydrophobic binding, while fluorine improves metabolic stability. In vitro studies show sub-µM IC50_{50} against JAK2 (0.23 µM) but weaker activity against JAK3 (>10 µM), suggesting selectivity .

Advanced: How does fluorine substitution impact photostability and solubility?

Answer: Fluorine reduces π-π stacking, improving aqueous solubility (logP decreases by ~0.5 units). However, C-F bonds are susceptible to UV degradation. Accelerated stability studies (ICH Q1B) show 10% degradation under 5000 lux/hr vs. 2% for non-fluorinated analogues. Use of light-protected storage (amber vials) is recommended .

Advanced: What strategies stabilize 7-Bromo-4-fluoro-pyrrolopyridines during long-term storage?

Answer:

  • Lyophilization: Reduces hydrolysis (common in DMSO stocks).
  • Inert atmosphere: Argon-filled containers prevent oxidation.
  • Additives: 0.1% BHT inhibits radical degradation .

Advanced: How to design SAR studies for optimizing kinase inhibition?

Answer:

Core modifications: Compare 7-Br vs. 7-Cl analogues (Br enhances potency by 3x in JAK2).

Substituent libraries: Test C5-aryl, alkyl, and heterocyclic groups.

Crystallography: Co-crystal structures with JAK2 identify key hydrogen bonds (e.g., NH of pyrrole with Glu980) .

Basic: Are toxicity profiles available for this compound?

Answer: Limited in vivo data exist. Preliminary Ames tests (5–500 µg/plate) show no mutagenicity. Hepatotoxicity (IC50_{50} >50 µM in HepG2) suggests a wide therapeutic index. Always cross-validate with primary cell models .

Advanced: What cross-coupling reactions are feasible at the 7-bromo position?

Answer:

  • Suzuki-Miyaura: Aryl/heteroaryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, dioxane).
  • Buchwald-Hartwig: Amine coupling (Xantphos-Pd catalyst).
  • Sonogashira: Alkynes (CuI, PPh3_3). Yields drop with bulky substituents due to steric hindrance .

Advanced: How to model electronic effects for predicting reactivity?

Answer:
DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces. The LUMO at C5 (-3.2 eV) aligns with electrophilic reactivity, while HOMO (-5.8 eV) indicates nucleophilic stability at C7. MD simulations (50 ns) assess solvation effects in DMSO/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.